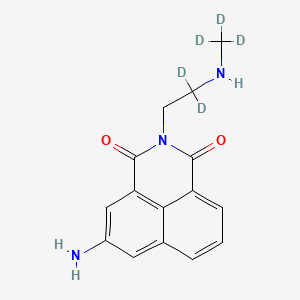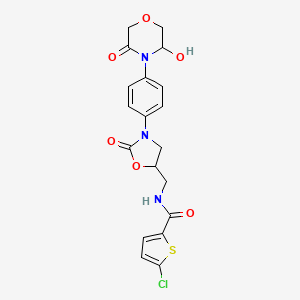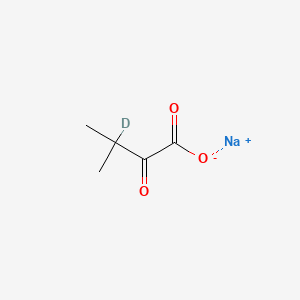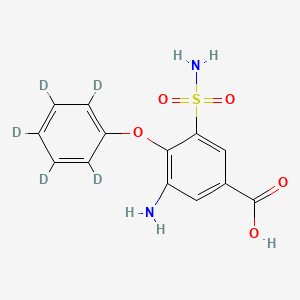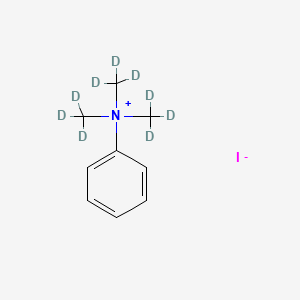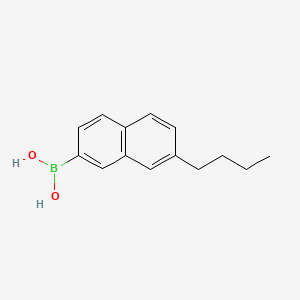
L-Dehydro Ascorbic Acid-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Dehydro Ascorbic Acid-13C6 is a biochemical used for proteomics research . It is the labelled analogue of L-Dehydro Ascorbic Acid, which is the reversibly oxidized form of ascorbic acid . It is an isotope of vitamin C wherein all the carbon atoms of ascorbic acid are replaced by 13C6 carbon .
Molecular Structure Analysis
The molecular formula of L-Dehydro Ascorbic Acid-13C6 is (13C)6H6O6 . The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution . It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions .Chemical Reactions Analysis
The interconversion between Dehydro-L-Ascorbic Acid and L-Ascorbic Acid has been studied . It was found that dehydro-L-ascorbic acid (DAA) was reduced by erythorbic acid under neutral conditions but not acidic, and that dehydroerythorbic acid (DEA) was also reduced by ascorbic acid under the same conditions .Physical And Chemical Properties Analysis
The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution. It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions . From the results of MOPAC calculations, the heat of formation of C2 hydrated bicyclic DHA was estimated to be -299.2 kcal/mol, and DHA was clarified to be considerably stabilized by hydration .Scientific Research Applications
L-Dehydro Ascorbic Acid-13C6: A Comprehensive Analysis of Scientific Research Applications
Metabolomics Research: L-Dehydro Ascorbic Acid-13C6 is utilized in metabolomics to trace and analyze metabolic pathways. The carbon-13 labeling allows for precise tracking in metabolic studies, providing insights into biochemical processes .
Tracer Studies: Researchers employ L-Dehydro Ascorbic Acid-13C6 in tracer studies to investigate nutrient uptake and metabolism in humans. Its stable isotope labeling is crucial for accurate data interpretation .
LC-MS/MS Internal Standard: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Dehydro Ascorbic Acid-13C6 serves as a stable isotope internal standard. This ensures the reliability of quantitative analyses in biological samples .
Biochemical Analysis: The compound’s carbon-13 labeling provides a powerful tool for biochemical analysis, particularly in the field of proteomics research .
Antioxidant Activity Studies: Due to its free radical scavenging activity, L-Dehydro Ascorbic Acid-13C6 is studied for its antioxidant properties and potential applications in pharmaceutical products and food supplements .
Pharmaceutical Development: Leveraging its unique properties, researchers are exploring the use of L-Dehydro Ascorbic Acid-13C6 in developing targeted therapies for various health conditions and disorders .
Mechanism of Action
Target of Action
L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Mode of Action
The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .
Biochemical Pathways
The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.
Result of Action
The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.
Safety and Hazards
L-Dehydro Ascorbic Acid-13C6 may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-HFEVONBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Dehydro Ascorbic Acid-13C6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

